molecular formula C8H9NO3 B1214274 Pyridoxal CAS No. 66-72-8

Pyridoxal

Cat. No.: B1214274
CAS No.: 66-72-8
M. Wt: 167.16 g/mol
InChI Key: RADKZDMFGJYCBB-UHFFFAOYSA-N
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Scientific Research Applications

Pyridoxal and its derivatives have numerous applications in scientific research:

Mechanism of Action

Target of Action

Pyridoxal, a form of vitamin B6, primarily targets the enzyme This compound kinase . This enzyme is crucial for the conversion of this compound to its active form, This compound 5’-phosphate (PLP) . PLP acts as a coenzyme in a wide range of biochemical reactions .

Mode of Action

This compound is the precursor to this compound phosphate (PLP) . It interacts with its target, this compound kinase, to be converted into PLP . PLP then acts as a coenzyme in various enzymatic reactions, including all transamination reactions, and some oxylation and deamination reactions of amino acids .

Biochemical Pathways

PLP is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids . It also plays a role in the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

It is known that this compound, like other forms of vitamin b6, is water-soluble and is mainly stored in the liver with lesser amounts in muscle and brain .

Result of Action

The action of this compound, through its conversion to PLP, has significant molecular and cellular effects. It is involved in the metabolism of amino acids and glycogen, contributing to various physiological functions . It also plays a crucial role in the synthesis of neurotransmitters, influencing brain function and mood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of this compound can be affected by dietary intake, as it is a form of vitamin B6 . Additionally, certain medications, such as Isoniazid, can competitively inhibit the action of this compound in metabolic functions .

Future Directions

Recent findings have shown that many diseases, like cancer, diabetes, hypertension, tuberculosis, epilepsy, and neurodegenerative diseases are linked to the alteration of pyridoxal . Future research will focus on the importance of this compound and its derivatives obtained by various chemical modifications, in various disease areas .

Biochemical Analysis

Biochemical Properties

Pyridoxal acts as a coenzyme in many biochemical reactions, particularly those involving amino acids. It interacts with enzymes such as aminotransferases, decarboxylases, and racemases. These interactions are crucial for the catalysis of transamination, decarboxylation, and racemization reactions. This compound forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups and the stabilization of reaction intermediates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid, which are critical for cell signaling in the nervous system. This compound also affects gene expression by modulating the activity of transcription factors and enzymes involved in DNA synthesis and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coenzyme in enzymatic reactions. This compound binds to the active site of enzymes, forming a Schiff base with the substrate. This interaction facilitates the transfer of functional groups and the stabilization of reaction intermediates. This compound can also act as an electron sink, stabilizing carbanionic intermediates and facilitating the cleavage of chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including the modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is essential for normal cellular function and metabolism. At high doses, it can have toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where this compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridoxal can be synthesized from pyridoxine or pyridoxine hydrochloride through selective oxidation. The process involves using water as the reaction solvent and a catalytic oxidation system comprising an oxygen source, a catalyst, an inorganic salt, and an amine ligand. This method is advantageous due to its high conversion rate, good selectivity, mild reaction conditions, ease of operation, low cost, and environmental friendliness .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often synthesized by dissolving pyridoxine hydrochloride in hydrochloric acid and adding activated manganese dioxide. The mixture is stirred and heated to 55°C to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Pyridoxal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to this compound 5’-phosphate.

    Reduction: It can be reduced to pyridoxine.

    Substitution: this compound can participate in substitution reactions, forming Schiff bases with amino acids.

Common Reagents and Conditions

    Oxidation: Catalytic oxidation systems with oxygen sources, catalysts, inorganic salts, and amine ligands.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Amino acids and other nucleophiles.

Major Products

Comparison with Similar Compounds

Pyridoxal is part of the vitamin B6 family, which includes pyridoxine and pyridoxamine. These compounds share a pyridine ring structure and can be interconverted in biological systems. This compound 5’-phosphate has the highest biological activity among them, making it unique in its extensive role as a coenzyme. Other similar compounds include:

This compound’s uniqueness lies in its ability to form this compound 5’-phosphate, which is essential for numerous enzymatic reactions and metabolic pathways.

Properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde
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InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3
Source PubChem
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InChI Key

RADKZDMFGJYCBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO
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Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID4046020
Record name Pyridoxal
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Molecular Weight

167.16 g/mol
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Physical Description

Solid
Record name Pyridoxal
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Solubility

500.0 mg/mL
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Vapor Pressure

0.00000162 [mmHg]
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Mechanism of Action

Pyridoxal is the precursor to pyridoxal phosphate. Pyridoxal 5'-phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA).
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CAS No.

66-72-8
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Melting Point

165 °C
Record name Pyridoxal
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Synthesis routes and methods I

Procedure details

1.016 g (5 mmol) of pyridoxal hydrochloride (Aldrich) was placed in an Erlenmeyer and a solution of 0.456 g sodium bicarbonate (5.4 mmol) in 5 mL water was added. The resulting solution was set aside for some time and crystals precipitated. The thus precipitated crystals were collected by filtration, washed with cold water and dried to afford 0.68 g of the pyridoxal free base (80% yield).
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80%

Synthesis routes and methods II

Procedure details

A 3.87 g (0.06 mmol) portion of the thus obtained hemoglobin was dissolved in 0.1 M phosphate buffer (pH 8.0), and the solution was adjusted to a total volume of 25 ml. After de-oxidation of the solution by vigorous blowing of argon until the partial pressure of oxygen reached 2 mmHg or less, addition of pyridoxal 5′-phosphate was effected in accordance with a known method (R. Benesch et al., J. Biol. Chem., 257 (3), 1320-1324, 1982) to obtain pyridoxal-modified hemoglobin. The thus obtained pyridoxal-modified hemoglobin solution was adjusted to a total volume of one liter by adding 0.1 M borate buffer (pH 8.2).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

PNA oligomer SEQ ID NO:63 or PNA oligomer SEQ ID NO:64 is treated according to the procedure of Example 62 to convert the N—PHTH group to the free amine. The resulting PNA oligomer is dissolved in 100 microliters of water, and 100 ml of 1M NaOAc buffer (pH 5.0) is added followed by 5 mg of pyridoxal hydrochloride (24 μmols) and 50 μl of 60 mM NaCNBH3 solution. The solution is vortexed, left overnight, and is then passed through a Sephadex G-25 column and further purified in an analytical HPLC column.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxal
Reactant of Route 2
Pyridoxal
Reactant of Route 3
Pyridoxal
Reactant of Route 4
Pyridoxal
Reactant of Route 5
Pyridoxal
Reactant of Route 6
Pyridoxal
Customer
Q & A

Q1: How does pyridoxal interact with enzymes?

A1: this compound, often in its phosphorylated form, this compound 5'-phosphate (PLP), acts as a cofactor for over 140 enzymes, primarily those involved in amino acid metabolism [, , , , , , , , ]. It typically forms a Schiff base with a lysine residue in the enzyme's active site [, , , ].

Q2: What role does this compound 5'-phosphate (PLP) play in enzymatic reactions?

A2: PLP participates in a diverse array of enzymatic reactions, including transamination, decarboxylation, racemization, and elimination reactions, all of which are crucial for amino acid metabolism and neurotransmitter synthesis [, , , , , , , ].

Q3: Can you provide specific examples of enzymes that require this compound 5'-phosphate for activity?

A3: Examples include aspartate aminotransferase, glutamate decarboxylase, ornithine aminotransferase, and tyrosine phenol-lyase [, , , , , , ]. These enzymes play crucial roles in amino acid metabolism and neurotransmitter synthesis.

Q4: How does this compound deficiency affect enzyme function and what are the downstream consequences?

A4: this compound deficiency can lead to decreased activity of PLP-dependent enzymes [, , ]. This can disrupt amino acid metabolism and neurotransmitter synthesis, potentially contributing to various neurological and physiological issues [, , ].

Q5: What is the significance of the interaction between this compound 5'-phosphate and the recBC enzyme of E. coli?

A5: Research shows that this compound 5'-phosphate can inhibit the DNA-hydrolyzing and ATPase activities of the recBC enzyme by binding to a lysine residue within the DNA binding site []. This finding sheds light on the enzyme's structure and mechanism.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol.

Q7: What are the characteristic spectroscopic properties of this compound and its derivatives?

A7: this compound and its derivatives exhibit distinct absorption spectra. For instance, this compound-P bound to enzymes typically shows absorption peaks around 420 nm and 330 nm [, ]. Upon reduction with sodium borohydride, the 420 nm peak disappears, indicating the reduction of the Schiff base formed with the enzyme [, ].

Q8: How can spectroscopic techniques be used to study this compound-enzyme interactions?

A8: Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to monitor the formation and breakdown of the Schiff base between this compound (or its derivatives) and enzymes, providing insights into binding kinetics and enzyme mechanisms [, , , ].

Q9: What is the role of the phosphate group in this compound 5'-phosphate during enzymatic catalysis?

A9: Studies suggest that the phosphate group of PLP plays a crucial role in catalysis by acting as a proton acceptor or donor during the enzymatic reaction [, ]. 31P-NMR studies have provided valuable insights into the ionization states and the environment of the phosphate group during different stages of the catalytic cycle [].

Q10: How can this compound be used in the synthesis of unnatural amino acids and chiral diamines?

A10: Chiral this compound derivatives have been developed as catalysts for asymmetric transamination reactions, enabling the synthesis of unnatural D-amino acids []. Additionally, chiral pyridoxamine models have been employed for the stereospecific synthesis of chiral diamines [].

Q11: How do structural modifications of this compound analogs affect their interaction with this compound kinase?

A11: Research has shown that modifications to the this compound structure can significantly impact its interaction with this compound kinase. For example, replacing the 4'-aldehyde group with an oxime group, as in this compound 5'-phosphate oxime-O-acetic acid (PLPOAA), reduces the binding affinity to the enzyme []. Additionally, the presence of a methyl group at position 6 of this compound analogs has been found to decrease the catalytic efficiency of the resulting holoenzyme complexes [].

Q12: Can you provide examples of this compound analogs that act as inhibitors of this compound-dependent enzymes?

A12: this compound 5'-phosphate oxime-O-acetic acid (PLPOAA) is a known inhibitor of glutamate decarboxylase []. Similarly, carbonyl reagents like hydrazine, hydroxylamine, and isoniazid inhibit both this compound kinase and glutamate decarboxylase [].

Q13: How does the structure of methylxanthines influence their inhibitory activity towards this compound kinase?

A13: Studies have shown that theophylline acts as a competitive inhibitor of this compound kinase, while the presence of a methyl group in caffeine reduces its inhibitory potency []. Interestingly, the addition of hydroxyethyl, hydroxypropyl, or dihydroxypropyl groups to theophylline completely abolishes its inhibitory effect []. These findings highlight the importance of specific structural features for interaction with the enzyme.

Q14: What factors can affect the stability of this compound and its derivatives?

A14: this compound and its derivatives, particularly PLP, can be sensitive to degradation under certain conditions, such as heat, light, and extreme pH.

Q15: How can the stability of this compound 5'-phosphate be enhanced in enzyme preparations?

A15: The presence of its apoenzyme often enhances the stability of PLP. For example, in the case of O-acetylserine-O-acetylhomoserine sulfhydrylase, binding of PLP to the apoenzyme increases its resistance to inactivation by heat, urea, and trypsin []. This protective effect is likely due to conformational changes induced upon cofactor binding.

Q16: What challenges are associated with this compound phosphate (PLP) delivery as a therapeutic agent?

A16: Delivering PLP directly as a therapeutic agent poses challenges due to its instability and limited ability to cross the blood-brain barrier.

Q17: Are there strategies to improve the delivery of this compound phosphate to the brain?

A17: Research is exploring strategies such as prodrugs and nanoparticle-based delivery systems to enhance PLP delivery to the brain and improve its therapeutic potential for neurological disorders.

Q18: How can this compound phosphate levels be measured in biological samples?

A18: Plasma and erythrocyte PLP levels can be measured using various analytical techniques, including high-performance liquid chromatography (HPLC) []. These measurements can provide insights into an individual's vitamin B6 status.

Q19: What is the significance of altered this compound phosphate levels in certain disease states?

A19: Altered PLP levels have been observed in various neurological and metabolic disorders. For instance, decreased PLP levels in the brain are associated with impaired GABAergic neurotransmission in hepatic encephalopathy [].

Q20: What analytical techniques are commonly employed to study this compound and its interactions?

A20: Researchers utilize techniques like UV-Vis spectroscopy, fluorescence spectroscopy, HPLC, and 31P-NMR spectroscopy to characterize this compound and its interactions with enzymes and other biomolecules [, , , , , ].

Q21: What are some key historical milestones in this compound research?

A21: The discovery of this compound's role as a coenzyme for transamination reactions in the 1940s was a landmark event []. Subsequent research has significantly expanded our understanding of the diverse roles of PLP-dependent enzymes in various metabolic pathways.

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